molecular formula C17H15ClO4 B123399 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-96-6

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No. B123399
CAS RN: 60012-96-6
M. Wt: 318.7 g/mol
InChI Key: JIWVJAFWQBLUTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids, which includes compounds similar to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, has been explored to investigate their effects on hemoglobin's affinity for oxygen. The most potent compound within this series was found to be the one with a 3,4,5-trichlorophenyl substitution, indicating the significance of the chloro substituent in the phenyl ring for biological activity . The synthesis of these compounds involves the introduction of the amino carbonyl group to the phenoxy-methylpropionic acid backbone, which is a key step in achieving the desired biological effects.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid plays a crucial role in their reactivity and biological function. The presence of the chloro substituent, particularly in specific positions on the phenyl ring, has been shown to significantly affect the compound's properties. For instance, the ortho-para relationship and the para/meta ratio of substituent effects have been analyzed to elucidate reaction mechanisms, suggesting that the position of the substituent can influence the rate of reactions involving the phenoxy group .

Chemical Reactions Analysis

The reactivity of phenoxyacetic acid derivatives, which are structurally related to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, has been studied in various chemical reactions. For example, the oxidative chlorodehydrogenation of 2-phenoxypropanoic acid derivatives has been investigated, revealing insights into the reaction kinetics and the influence of different substituents on the reaction rates . Additionally, the one-electron oxidation of compounds with a similar phenoxy-methylpropanoic acid structure has been examined, showing the formation of radical cations and the impact of structural effects and pH on side-chain fragmentation reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated phenoxyacetic acids, including those structurally related to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, have been characterized through various analytical techniques. Chromatographic methods have been developed for the determination of these compounds in soil samples, indicating their environmental relevance and the need for accurate analysis . Furthermore, the electrochemical oxidation of chlorinated phenols has been studied to understand the degradation mechanisms and the role of hydroxyl radicals and active chlorine in these processes .

Scientific Research Applications

  • Degradation Studies :

    • 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes degradation under certain conditions, yielding various products. The study by Dulayymi et al. (1993) found that the degradation of ciprofibrate, a related compound, in aqueous sodium hydroxide produces several degradants, including 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and other compounds (Dulayymi et al., 1993).
  • Structural Analysis and Pharmaceutical Applications :

    • Fenofibric acid, a compound with a similar structure, has been analyzed for its unique hydrogen-bond-type packing interaction, crucial for molecular recognition. The study by Rath et al. (2005) highlights the importance of the carboxylic acid moiety in fenofibric acid, which distinguishes it from fenofibrate (Rath et al., 2005).
    • In pharmacology, Randad et al. (1991) explored the design, synthesis, and testing of several 2-(aryloxy)-2-methylpropionic acids, including compounds structurally related to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, as potential allosteric modifiers of hemoglobin. These compounds could be relevant in clinical or biological areas such as ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).
  • Synthesis and Chemical Properties :

    • The study by Balendiran et al. (2012) on isopropyl fibrates, compounds related to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, offers insights into their biomolecular chemistry. The research provides information on the molecular structures and potential pharmaceutical applications of these compounds (Balendiran et al., 2012).
  • Analytical Techniques in Pharmaceutical Chemistry :

    • Mulgund et al. (2014) developed a validated RP-HPLC-UV method for identifying reference standards of degradation products of Fenofibrate, which is structurally similar to 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. This study contributes to the understanding of degradation behavior and analytical characterization of such compounds (Mulgund et al., 2014).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, with hazard statements H302. The precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWVJAFWQBLUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208722
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

CAS RN

60012-96-6
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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